molecular formula C8H3Cl4NO B14365093 4,5,6,7-Tetrachloro-2-benzofuran-1(3H)-imine CAS No. 91274-96-3

4,5,6,7-Tetrachloro-2-benzofuran-1(3H)-imine

Cat. No.: B14365093
CAS No.: 91274-96-3
M. Wt: 270.9 g/mol
InChI Key: FOMQMJVXKUHDBV-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrachloro-2-benzofuran-1(3H)-imine is a chemical compound belonging to the class of 2-benzofurans It is characterized by the presence of four chlorine atoms attached to the benzene ring and an imine group at the 1-position of the benzofuran structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrachloro-2-benzofuran-1(3H)-imine typically involves the chlorination of 2-benzofuran-1(3H)-one. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are designed to ensure efficient and cost-effective production while maintaining strict quality control standards. The use of advanced equipment and technology helps in achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrachloro-2-benzofuran-1(3H)-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: Chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide and other nucleophiles are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzofuran derivatives with various functional groups.

Scientific Research Applications

4,5,6,7-Tetrachloro-2-benzofuran-1(3H)-imine has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrachloro-2-benzofuran-1(3H)-imine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-Tetrachloro-2-benzofuran-1(3H)-one: A closely related compound with similar structural features but different functional groups.

    2-Benzofuran-1(3H)-one: A parent compound with fewer chlorine atoms and different chemical properties.

Uniqueness

4,5,6,7-Tetrachloro-2-benzofuran-1(3H)-imine is unique due to its specific arrangement of chlorine atoms and the presence of an imine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

91274-96-3

Molecular Formula

C8H3Cl4NO

Molecular Weight

270.9 g/mol

IUPAC Name

4,5,6,7-tetrachloro-3H-2-benzofuran-1-imine

InChI

InChI=1S/C8H3Cl4NO/c9-4-2-1-14-8(13)3(2)5(10)7(12)6(4)11/h13H,1H2

InChI Key

FOMQMJVXKUHDBV-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=N)O1

Origin of Product

United States

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